molecular formula C12H9N3O2 B042268 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile CAS No. 99462-32-5

1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile

Cat. No.: B042268
CAS No.: 99462-32-5
M. Wt: 227.22 g/mol
InChI Key: JMDVFNJHUBQULS-UHFFFAOYSA-N
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Description

6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile can be achieved through several synthetic routes One common method involves the use of pyridine derivatives as starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce primary amines .

Scientific Research Applications

6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile include other pyridine derivatives and heterocyclic compounds with similar functional groups. Examples include:

Uniqueness

What sets 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17/h1-5,16H,7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVFNJHUBQULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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